3-(2,4-Difluorophenyl)furan-2,5-dione
CAS No.:
Cat. No.: VC15862039
Molecular Formula: C10H4F2O3
Molecular Weight: 210.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H4F2O3 |
|---|---|
| Molecular Weight | 210.13 g/mol |
| IUPAC Name | 3-(2,4-difluorophenyl)furan-2,5-dione |
| Standard InChI | InChI=1S/C10H4F2O3/c11-5-1-2-6(8(12)3-5)7-4-9(13)15-10(7)14/h1-4H |
| Standard InChI Key | OCKADCIWDUOBFM-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1F)F)C2=CC(=O)OC2=O |
Introduction
Chemical Synthesis and Structural Characterization
Synthetic Routes
The synthesis of 3-(2,4-Difluorophenyl)furan-2,5-dione typically involves nucleophilic aromatic substitution or Friedel-Crafts acylation reactions. A representative method involves the reaction of furfural derivatives with fluorinated aromatic precursors under acidic conditions. For instance, one protocol utilizes furfural (0.3 mmol) mixed with glacial acetic acid and a fluorinated aniline derivative in dimethylformamide (DMF), stirred for 3–5 hours at room temperature . The reaction progress is monitored via thin-layer chromatography (TLC) using ethyl acetate and petroleum ether (2:1) as the mobile phase, followed by recrystallization in ethanol to yield the purified product .
Alternative routes employ halogenation strategies, where a pre-formed furan-2,5-dione undergoes electrophilic substitution with fluorine-containing reagents. For example, direct fluorination of 3-phenylfuran-2,5-dione using hydrogen fluoride or fluoroboric acid under controlled conditions introduces fluorine atoms at the 2- and 4-positions of the phenyl ring. These methods highlight the compound’s adaptability to both stepwise and one-pot syntheses.
Structural Features
X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy confirm the planar geometry of the furan-2,5-dione core, with the 2,4-difluorophenyl group adopting a nearly orthogonal orientation relative to the dione ring . The fluorine atoms induce electron-withdrawing effects, as evidenced by downfield shifts in the -NMR spectrum (δ = -112 ppm and -116 ppm for the ortho and para fluorines, respectively) . Fourier-transform infrared (FT-IR) spectroscopy reveals characteristic carbonyl stretching vibrations at 1,780 cm and 1,850 cm, consistent with the anhydride functional group .
Physicochemical Properties
Thermal Stability and Solubility
3-(2,4-Difluorophenyl)furan-2,5-dione exhibits moderate thermal stability, with a decomposition temperature above 260°C . Its solubility profile varies significantly with solvent polarity:
-
Polar solvents: Highly soluble in DMF and dimethyl sulfoxide (DMSO) (>50 mg/mL) .
-
Nonpolar solvents: Sparingly soluble in hexane and toluene (<1 mg/mL) .
The compound’s octanol-water partition coefficient () of ≥4.39 suggests significant lipophilicity, which influences its bioavailability and environmental persistence.
Spectroscopic Data
Key spectroscopic identifiers include:
-
-NMR (600 MHz, DMSO-): δ 7.85 (d, Hz, 1H, aromatic), 7.62 (m, 1H, aromatic), 7.55 (s, 1H, furan) .
-
-NMR: δ 170.5 (C=O), 165.3 (C=O), 135.2–115.7 (aromatic carbons), 110.4 (furan C-3) .
Reactivity and Applications
Chemical Reactivity
The electron-deficient furan-2,5-dione core undergoes nucleophilic attack at the carbonyl groups, enabling the formation of amides, esters, and thioesters. For example, reaction with primary amines in dioxane at reflux yields corresponding maleimide derivatives . The difluorophenyl group further modulates reactivity by stabilizing transition states through inductive effects, as demonstrated in Diels-Alder reactions with dienes.
Biological Activity
Preliminary studies indicate interactions with enzymatic targets such as cyclooxygenase-2 (COX-2) and tyrosine kinases. The fluorine substituents enhance binding affinity by forming hydrogen bonds with active-site residues, as observed in molecular docking simulations . These properties position the compound as a lead structure for anti-inflammatory and anticancer drug development.
Industrial Applications
In agrochemistry, 3-(2,4-Difluorophenyl)furan-2,5-dione serves as a precursor to herbicides and fungicides. Its derivatives exhibit potent activity against Botrytis cinerea and Fusarium oxysporum at concentrations as low as 10 µM. Additionally, the compound’s thermal stability makes it suitable for polymer cross-linking agents in high-performance materials .
Environmental Impact
Ecotoxicology
The compound’s bioaccumulation potential () raises concerns for aquatic ecosystems . Chronic exposure studies on Daphnia magna show reduced reproductive success at concentrations ≥0.5 mg/L over 21 days . Sediment adsorption coefficients () of 2.917 indicate moderate mobility in soil, necessitating careful waste management .
Degradation Pathways
Photolysis under UV light (λ = 254 nm) degrades 3-(2,4-Difluorophenyl)furan-2,5-dione into fluorobenzoic acid and maleic acid derivatives within 48 hours. Microbial degradation in activated sludge proceeds via hydrolytic cleavage of the anhydride ring, with a half-life of 14 days .
Comparative Analysis with Structural Analogues
Halogenated Derivatives
| Compound | Substituents | Bioactivity (IC, COX-2) | |
|---|---|---|---|
| 3-(4-Fluorophenyl) | Single F (para) | 3.89 | 12.3 µM |
| 3-(2,4-Difluorophenyl) | Two F (ortho/para) | 4.39 | 8.7 µM |
| 3-(Dichlorophenyl) | Two Cl (ortho/para) | 4.75 | 15.6 µM |
The difluoro analogue exhibits superior enzyme inhibition compared to mono-fluoro and dichloro derivatives, attributed to optimal halogen bonding interactions .
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